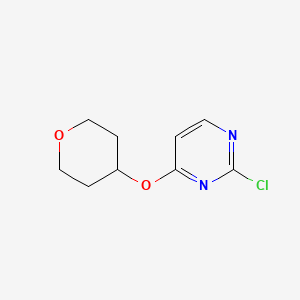
4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester
Descripción general
Descripción
4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester, also known as MB-3OMe, is a synthetic derivative of the naturally occurring compound benzoic acid. It is a white crystalline solid with a melting point of 117-118 °C and a molecular weight of 250.33 g/mol. MB-3OMe has been studied for its potential applications in biochemistry and pharmacology, as well as its potential use as a laboratory reagent.
Aplicaciones Científicas De Investigación
1. Development of Fluorescence Applications
The synthesis of tridentate ligands derived from benzimidazole and their reactions for developing fluorescence applications in inorganic chemistry have been explored. These ligands include derivatives such as bis(1-methyl-1H-benzoimidazol-2-ylmethyl)amine, showcasing the potential application of 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester in creating complexes with unique properties (Wei, Babich, Ouellette, & Zubieta, 2006).
2. Synthesis of Photoactivatable Prodrugs
The compound has been investigated as a part of new coumarin fused oxazoles acting as photosensitive units for carboxylic acid groups. This indicates its potential use in creating photoactivatable prodrugs, particularly for butyric acid (Soares, Hungerford, Costa, & Gonçalves, 2017).
3. Enantioselective α-Alkylation
This compound is part of studies focused on enantioselective α-alkylation of amino acids like Aspartic and Glutamic Acid. Its derivatives have been used to study the stereochemical course of alkylations, indicating its importance in stereoselective synthesis (Aebi & Seebach, 1985).
4. Antimicrobial Activities
Derivatives of this compound have been synthesized and tested for their antimicrobial activities. This suggests its use in developing new antimicrobial agents (El-Meguid, 2014).
5. Antitumor Properties
Compounds from the class of 4-oxo-butenoic acid derivatives, to which this compound belongs, have shown promising anti-tumor properties, particularly against breast carcinoma (Miles, Yurjevich, Krasnykh, Pimenova, & Goun, 1958).
6. Polymerization Applications
The compound has been used in research related to γ-Ray initiated reversible addition–fragmentation chain transfer polymerizations, indicating its potential application in polymer science (Zhou, Zhu, Cheng, & Zhu, 2007).
Propiedades
IUPAC Name |
methyl 4-(2-methylbenzimidazol-1-yl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-14-11-5-3-4-6-12(11)15(9)8-10(16)7-13(17)18-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEBLBZWKBJFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)
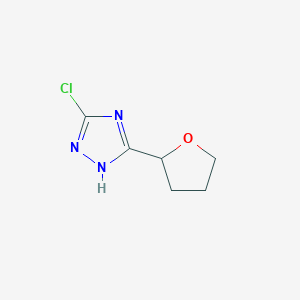

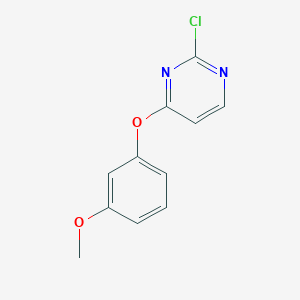

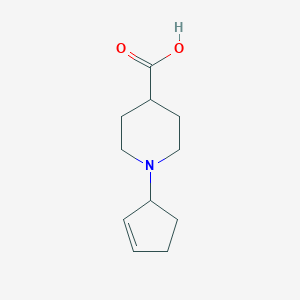
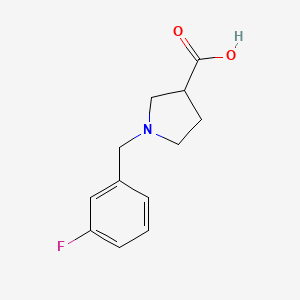
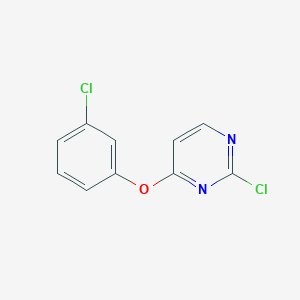
![1-Bromo-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1394325.png)

